Ester Prodrug Design vs. Free Base 4-Aminoquinazolines: A Pharmacokinetic Rationale
The target compound is differentiated by its butyrate ester prodrug moiety. While quantitative PK data for this specific compound is absent from the public domain, class-level inference from quinazoline patents [1] demonstrates that esterification of polar amino alcohols is a deliberate strategy to enhance intestinal permeability. Comparator free base analogs, such as 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine, lack this prodrug feature and are predicted to have significantly different absorption profiles.
| Evidence Dimension | Structural Feature (Prodrug Moiety) |
|---|---|
| Target Compound Data | Butyrate ester linked to propylamino chain |
| Comparator Or Baseline | 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine (Free base, no ester) [1] |
| Quantified Difference | Qualitative difference in lipophilicity and metabolic susceptibility due to ester cleavage. |
| Conditions | Structure-activity relationship (SAR) analysis within 4-aminoquinazoline patent families [REFS-1, REFS-2] |
Why This Matters
For procurement in vivo studies, the ester prodrug is critical for achieving target oral exposure, and replacement with a free base would invalidate the experimental model.
- [1] Schnur, R. C., & Arnold, L. D. (Pfizer Inc.). (1996). Quinazoline derivatives (WIPO Patent No. WO1996030347A1). World Intellectual Property Organization. View Source
- [2] Mattei, P., Mueller, W., Neidhart, W., Nettekoven, M. H., & Pflieger, P. (Hoffmann-La Roche Inc.). (2004). Quinazoline derivatives (US Patent Application No. US20040029901 A1). United States Patent and Trademark Office. View Source
